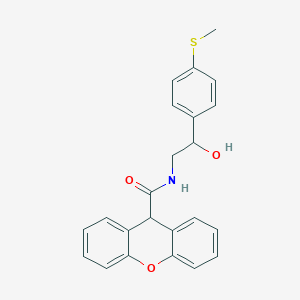

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide is a synthetic xanthone derivative characterized by a xanthene core substituted with a carboxamide group and a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl side chain. Xanthone derivatives are widely studied for their diverse bioactivities, including anti-inflammatory, antiallergic, and receptor-targeting effects .

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3S/c1-28-16-12-10-15(11-13-16)19(25)14-24-23(26)22-17-6-2-4-8-20(17)27-21-9-5-3-7-18(21)22/h2-13,19,22,25H,14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLYVMJCEGZVEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of a suitable phenol with phthalic anhydride under acidic conditions to form the xanthene structure. The hydroxyethyl side chain can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent. The final step involves the formation of the carboxamide group through an amide coupling reaction with the desired amine .

Chemical Reactions Analysis

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters under appropriate conditions.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorescent dyes and sensors.

Biology: Its fluorescent properties make it useful for imaging and tracking biological processes in cells and tissues.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide is primarily related to its ability to interact with biological molecules through its functional groups. The hydroxy and carboxamide groups can form hydrogen bonds with proteins and nucleic acids, while the xanthene core can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of target proteins and pathways, making it a valuable tool for studying cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues of the target compound and their structural variations are summarized below:

Key Observations :

- Alkoxy Chains (e.g., OCH₃) : Methoxyethyl substitution in enhances hydrogen-bond acceptor capacity (Topological Polar Surface Area = 47.6 Ų), favoring solubility.

- Basic Nitrogen Moieties: Piperidinyl and dimethylaminoethyl groups introduce protonatable sites, critical for salt formation (e.g., hydrochloride) and pH-dependent solubility.

- Methylthio vs. Methoxy : The target compound’s SCH₃ group (vs. OCH₃ in ) may confer metabolic stability but risks oxidation to sulfoxide/sulfone metabolites .

Physicochemical Properties

*Estimated based on structural similarity.

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound belonging to the xanthene family, characterized by its complex structure that includes a xanthene core, hydroxyl, and carboxamide functional groups, along with a methylthio substitution on the phenyl ring. This unique combination of structural elements suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of 278.33 g/mol. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₄N₂O₃S |

| Molecular Weight | 278.33 g/mol |

| Functional Groups | Hydroxyl, Carboxamide, Methylthio |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions to ensure high yields and purity. The steps may include the formation of the xanthene core followed by the introduction of functional groups through various chemical transformations.

Research indicates that compounds similar to this compound exhibit a range of biological activities. These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors. Interaction studies often utilize techniques such as:

- Binding affinity assays

- Enzyme inhibition studies

- Cell viability assays

These studies help elucidate the mechanisms by which this compound may exert therapeutic effects.

Pharmacological Properties

This compound has shown potential in several pharmacological applications:

- Antimicrobial Activity: Similar compounds have demonstrated antimicrobial effects against various pathogens.

- Anticancer Activity: Some derivatives within the xanthene family have been evaluated for their cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties.

Comparative Biological Activities

The following table summarizes some structural analogs and their reported biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-6-Methyl-8-Methoxy-9-Oxo-9H-Xanthene-1-Carboxylic Acid | Hydroxyl and methoxy groups | Antimicrobial activity against various pathogens |

| Monodictyxanthone | Xanthone core with additional substitutions | Potential cancer chemopreventive activities |

| 6,8-Dihydroxy-3-Methyl-9-Oxo-9H-Xanthene-1-Carboxylic Acid | Hydroxyl groups at positions 6 and 8 | Cytotoxic effects on cancer cell lines |

Anticancer Research

In vitro studies have shown that this compound may induce apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent. For instance, derivatives with similar xanthene structures have been tested against a panel of human tumor cell lines, revealing moderate to significant cytotoxic effects .

Neuroprotective Effects

Recent investigations into neuroprotective activities using PC12 cell models have indicated that compounds related to this xanthene derivative can protect against corticosterone-induced injury. This suggests a possible role in neurodegenerative disease treatment .

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves three stages:

- Xanthene Core Formation : Condensation of resorcinol derivatives under acidic conditions (e.g., H₂SO₄) to generate the tricyclic xanthene backbone .

- Functional Group Introduction : Coupling the xanthene-9-carboxylic acid with a hydroxyethyl-(methylthiophenyl)amine intermediate using carbodiimide reagents (e.g., DCC/DMAP) to form the carboxamide bond .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Optimization Tips : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C for coupling efficiency), and stoichiometry (1.2:1 amine:acid ratio) to improve yields (>70%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Confirm regiochemistry of the xanthene core (aromatic protons at δ 6.8–8.2 ppm) and methylthio group (singlet at δ 2.5 ppm) .

- IR Spectroscopy : Identify carboxamide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 450.507 for C₂₄H₂₂N₂O₅S) .

Q. How can researchers assess the compound’s preliminary biological activity?

- In Vitro Assays :

- Fluorescence-based screening (λₑₓ 350 nm, λₑₘ 450 nm) to evaluate xanthene-derived fluorescence for imaging applications .

- Enzyme inhibition (e.g., kinase assays using ATP analogs) to probe therapeutic potential .

- Cell Viability Tests : MTT assays (IC₅₀ determination) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can conflicting data on the compound’s fluorescence quantum yield be resolved?

Discrepancies in reported Φ values (e.g., 0.45 vs. 0.32) may arise from:

- Solvent Effects : Polar solvents (e.g., DMSO) can quench fluorescence via hydrogen bonding .

- Impurity Interference : Trace oxidants (e.g., peroxides) may degrade the xanthene core. Validate purity via HPLC (>95%) .

Methodology : Standardize measurements using a reference fluorophore (e.g., fluorescein) in degassed PBS (pH 7.4) under inert atmosphere .

Q. What strategies are effective for identifying biological targets of this compound?

- Chemoproteomics : Use photoaffinity labeling (e.g., diazirine tags) to capture protein targets in live cells .

- Molecular Docking : Simulate binding to candidate receptors (e.g., G-protein-coupled receptors) using AutoDock Vina .

- SPR Biosensing : Measure real-time binding kinetics (KD) with immobilized proteins (e.g., serum albumin) .

Q. How can synthetic byproducts (e.g., halogenated derivatives) be minimized during electrophilic substitution?

- Lewis Acid Selection : Use FeCl₃ instead of AlCl₃ to reduce overhalogenation .

- Temperature Control : Maintain sub-0°C conditions during nitration or sulfonation to limit polysubstitution .

- Post-Reaction Quenching : Add Na₂S₂O₃ to neutralize excess halogens .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME to estimate logP (~3.2), BBB permeability (low), and CYP450 interactions .

- Metabolism Simulations : Run GLIDE-based models for phase I/II metabolic pathways (e.g., hydroxylation by CYP3A4) .

Key Research Challenges

- Contradictions in Biological Activity : Some studies report anti-inflammatory effects (IC₅₀ 10 µM) , while others show cytotoxicity at similar concentrations. Resolve via dose-response profiling in primary vs. cancer cells.

- Crystallization Difficulties : The hydroxyethyl group impedes crystal formation. Co-crystallize with thiourea to improve diffraction quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.